REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=[O:7].[CH2:8]([NH2:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:8]([NH:20][C:2](=[O:7])[CH2:3][O:4][CH2:5][CH2:6][OH:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]
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Name
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|
Quantity
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10.2 g
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Type
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reactant
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Smiles
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O1C(COCC1)=O
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Name
|
|
Quantity
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18.5 g
|
Type
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reactant
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Smiles
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C(CCCCCCCCCCC)N
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
was completed within the period of 1 hour
|
Duration
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1 h
|
Type
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ADDITION
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Details
|
The resulting liquid product was then poured on a glass plate
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Type
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TEMPERATURE
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Details
|
cooled to room temperature whereupon a pale yellow solid
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Type
|
CUSTOM
|
Details
|
was formed
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Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)NC(COCCO)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |